

An In-depth Technical Guide to the NRG Oncology S1806 (INTACT) Trial

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SSE1806
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NRG Oncology S1806 clinical trial, also known as the INTACT trial. The information is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of the trial's core components, including experimental protocols, quantitative data, and relevant biological pathways.

Trial Overview

The NRG Oncology S1806 is a Phase III randomized clinical trial designed to evaluate the efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy (CRT) for the treatment of localized muscle-invasive bladder cancer (MIBC).[1][2] The primary goal is to determine if this combination therapy can improve bladder-intact event-free survival (BI-EFS) compared to CRT alone.[1] This trial is a joint effort between SWOG Cancer Research Network and NRG Oncology.[1]

Trial Identity:

- NCT Number: NCT03775265[3]
- Official Title: Phase III Randomized Trial of Concurrent Chemoradiotherapy With or Without Atezolizumab in Localized Muscle Invasive Bladder Cancer[3]

- Status: Closed to Accrual (as of April 1, 2024)[1][4]

The rationale for this study is based on preclinical and early clinical evidence suggesting that radiotherapy and chemotherapy can enhance the anti-tumor immune response, potentially creating a synergistic effect with immune checkpoint inhibitors like atezolizumab.[5] Radiation is known to induce immunogenic cell death, which releases tumor antigens and can increase the expression of PD-L1 on tumor cells, making them more susceptible to PD-L1 blockade.[5]

Data Presentation

Patient Population and Stratification

The trial aimed to enroll 475 patients with histologically confirmed muscle-invasive urothelial carcinoma of the bladder (T2-T4aN0M0).[1] Patients were stratified based on several factors to ensure balanced prognostic characteristics between the treatment arms.[6][7]

Patient Characteristic	Criteria
Histology	Urothelial carcinoma of the bladder (mixed urothelial histology permitted)[4]
Stage	T2-T4a, N0, M0[1][4]
Performance Status	Zubrod performance status of 0-2[8]
Renal Function	Glomerular filtration rate (GFR) > 25 ml/min[8]
Prior Treatment	No prior systemic chemotherapy or pelvic radiation for bladder cancer[4]
Stratification Factors	Groups
Performance Status	0-1 vs. 2[6][7]
Clinical Stage	T2 vs. T3/T4a[6][7]
Chemotherapy Regimen	Cisplatin vs. 5-FU/Mitomycin C vs. Gemcitabine[6][7]
Radiation Field	Bladder only vs. Small Pelvis[6][7]

Efficacy Endpoints

The trial is designed to assess the following primary and secondary endpoints:

Endpoint Type	Endpoint	Definition
Primary	Bladder-Intact Event-Free Survival (BI-EFS)	Time from randomization to the first occurrence of: residual or recurrent muscle-invasive bladder cancer, nodal or metastatic disease, radical cystectomy, or death from any cause.[7]
Secondary	Overall Survival (OS)	Time from randomization to death from any cause.
Secondary	Metastasis-Free Survival (MFS)	Time from randomization to the first occurrence of distant metastasis.
Secondary	Pathologic Response at 18 weeks	Assessment of tumor response in biopsies taken 18 weeks after randomization.[7]
Secondary	Rate of Salvage Cystectomy	Proportion of patients requiring radical cystectomy for persistent or recurrent disease. [7]
Secondary	Adverse Events	Assessment of treatment-related toxicity.
Secondary	Quality of Life (QOL)	Patient-reported outcomes.[7]

Safety and Toxicity Data (Interim Analysis)

An interim safety analysis was presented after 213 patients were enrolled (113 in the atezolizumab arm and 100 in the control arm).[9] The data showed no new safety concerns with the combination therapy.[9]

Adverse Event (Grade ≥ 3)	Chemoradiotherapy + Atezolizumab (n=113)	Chemoradiotherapy Alone (n=100)
Any Grade ≥ 3 Toxicity	58% (65 patients)	44% (44 patients)
Most Common Toxicities	Hematological	Hematological
Immune-Related Adverse Events (Grade ≥ 3)	Observed, specific numbers not detailed in the initial report.	Not reported in the initial summary.

Note: The majority of hematological toxicities were not considered to be immune-related by the treating physicians.^[9] A safety update on the first 73 patients reported 23 grade 3 or higher toxicity events in the atezolizumab arm versus 11 in the control arm, with the most common being hematological.^[6]

Experimental Protocols

Treatment Arms

Patients were randomized in a 1:1 ratio to one of two treatment arms.^[9]

- Arm 1 (Control): Concurrent Chemoradiotherapy (CRT)
- Arm 2 (Investigational): Concurrent Chemoradiotherapy (CRT) + Atezolizumab

Atezolizumab Administration

- Dosage: 1200 mg intravenously.^[10]
- Schedule: Every 3 weeks for a total of 6 months.^{[6][8]}
- Administration: The first infusion is administered over 60 minutes. If well-tolerated, subsequent infusions can be given over 30 minutes.^[11]

Chemotherapy Regimens

The choice of chemotherapy was at the discretion of the treating physician from a list of protocol-specified regimens.^[6]

- Cisplatin-based regimen:
 - Cisplatin 70 mg/m² IV on day 1 or 2 of each 28-day cycle for a total of four cycles.[\[12\]](#)
- 5-Fluorouracil (5-FU) and Mitomycin C regimen:
 - 5-FU: 500 mg/m²/day on days 1-5 and 16-20 of radiation therapy.[\[13\]](#)
 - Mitomycin C: 12 mg/m² on day 1 of radiation therapy.[\[13\]](#)
- Gemcitabine-based regimen:
 - Gemcitabine 1000 mg/m² IV on days 1, 8, and 15 of each 28-day cycle.[\[12\]](#)

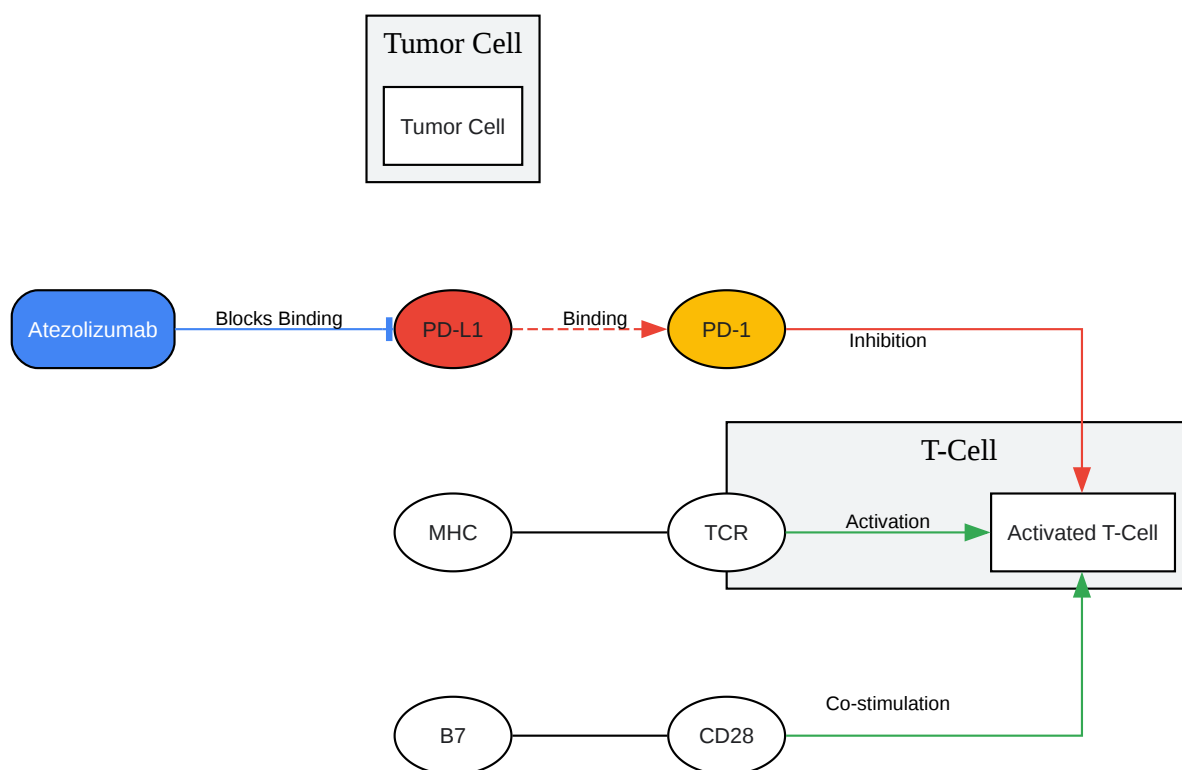
Radiation Therapy Protocol

- Technique: Intensity-Modulated Radiation Therapy (IMRT) or 3D Conformal Radiation Therapy (3D-CRT).[\[3\]](#)
- Dose Fractionation:
 - A common regimen for radical radiotherapy to the bladder is 52.5–55 Gy in 20 fractions over 4 weeks or 60–64 Gy in 30–32 fractions over 6–6.5 weeks.[\[14\]](#)
 - For patients with node-negative disease, a moderate hypofractionated regimen of 55 Gy in 20 fractions to the bladder only, delivered with Image-Guided Radiotherapy (IGRT), is considered a standard of care.[\[15\]](#)
- Target Volume Delineation:
 - Clinical Target Volume (CTV) for the tumor bed is delineated according to NRG guidelines.[\[16\]](#)
 - The Planning Target Volume (PTV) is generated by adding a margin of approximately 1 cm to the CTV.[\[16\]](#)
 - For pelvic nodal irradiation, the obturator, presacral, internal, and external iliac nodal regions are contoured based on NRG consensus guidelines.[\[17\]](#)

Mandatory Visualizations

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the mechanism of action of atezolizumab in the context of the PD-1/PD-L1 signaling pathway.

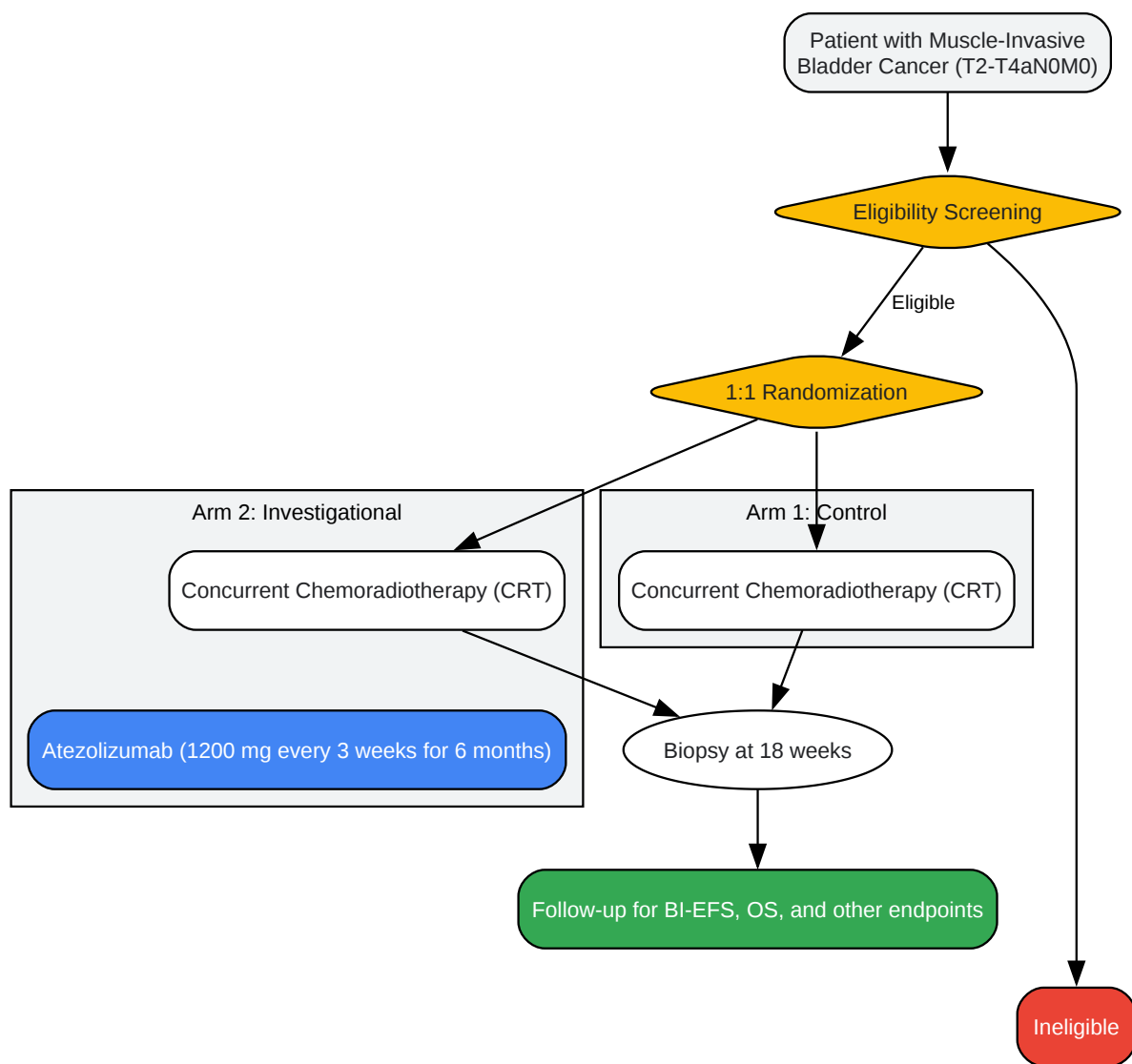


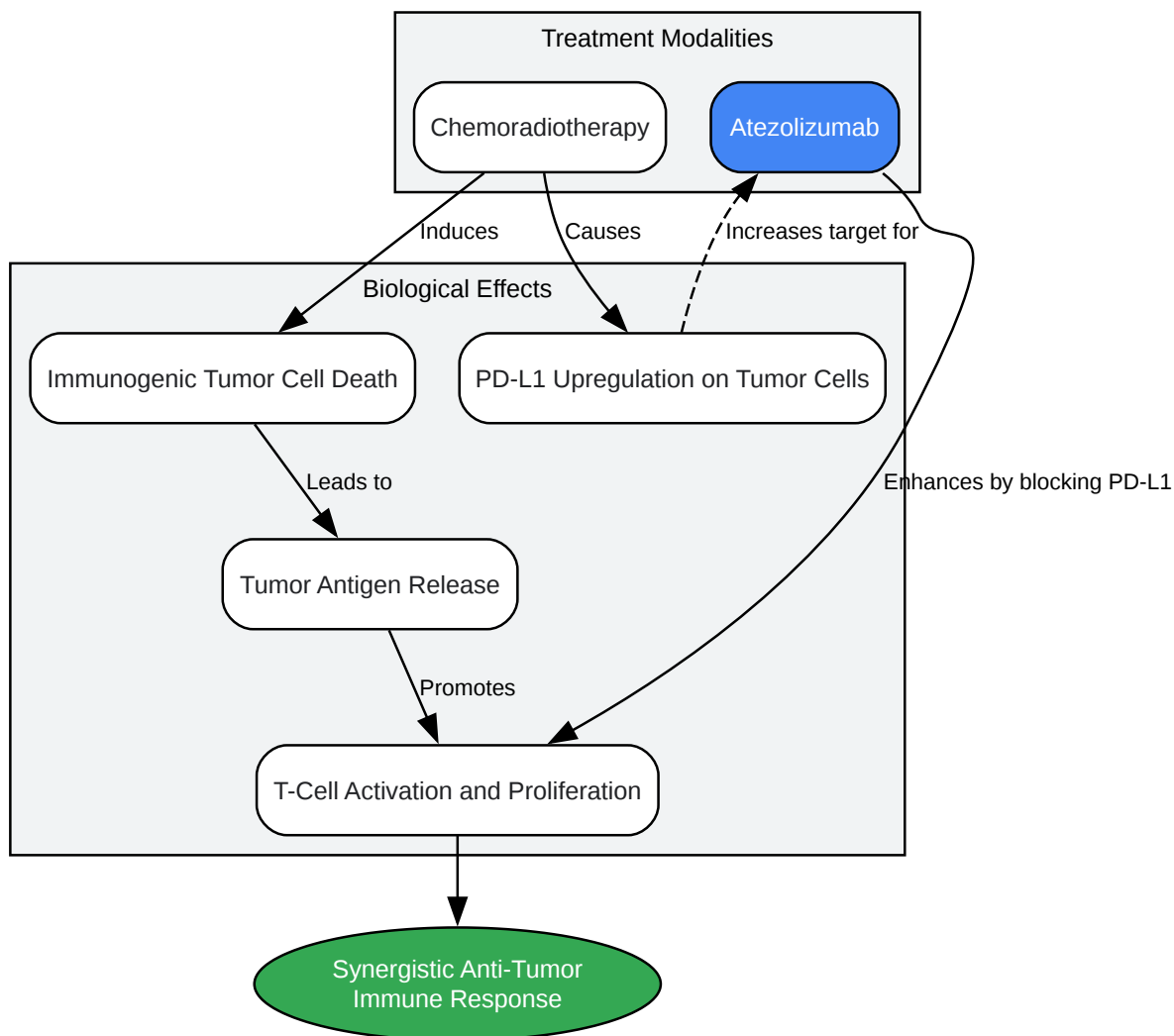
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Caption: Atezolizumab blocks the interaction between PD-1 and PD-L1.

NRG Oncology S1806 Experimental Workflow

This diagram outlines the logical flow of patient participation in the S1806 trial.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the NRG Oncology S1806 (INTACT) Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392303#nrg-oncology-s1806-trial-information]

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